Comparative Cytotoxicity against SKOV-3 Ovarian Cancer Cells
In a direct comparative study, the closely related analog ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate demonstrated an IC50 of 19.5 μM against SKOV-3 ovarian cancer cells [1]. While direct data for the target pivalamido analog is absent, this serves as a critical baseline. The pivalamido group's superior lipophilicity (calculated logP approximately 2.1 vs. 1.5 for the 4-methoxybenzamido analog, [2]) is predicted to enhance membrane permeability, a major limitation for large polar molecules. This physicochemical differentiation suggests the target compound may overcome cellular uptake barriers that restrict the comparator's potency, meriting prioritized evaluation in cytotoxicity screens.
| Evidence Dimension | In vitro cytotoxicity (IC50) vs. SKOV-3 human ovarian cancer cells |
|---|---|
| Target Compound Data | No direct experimental IC50 available; predicted superior membrane permeability based on logP. |
| Comparator Or Baseline | Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate: IC50 = 19.5 μM |
| Quantified Difference | Predicted ΔlogP ≈ +0.6 (favoring target); direct IC50 difference unquantified. |
| Conditions | MTT assay, SKOV-3 cell line; comparator data from primary research article [1]. |
Why This Matters
For procurement intended for anticancer screening, a higher logP suggests a greater probability of overcoming the common efficacy barrier of poor cell penetration, making this derivative a strategically distinct candidate from less lipophilic analogs.
- [1] Design, synthesis, and biological evaluation of new series of 2-amido-1,3,4-thiadiazole derivatives as cytotoxic agents. Zeitschrift für Naturforschung B. 2016; 71(3): 277-285. DOI: 10.1515/znb-2015-0138. View Source
- [2] Calculated logP values using ChemAxon/Marvin. Molecular Properties Prediction. 2024. View Source
